molecular formula C11H8N2OS2 B6040530 3-(2-thienyl)-5-(2-thienylmethyl)-1,2,4-oxadiazole

3-(2-thienyl)-5-(2-thienylmethyl)-1,2,4-oxadiazole

Cat. No.: B6040530
M. Wt: 248.3 g/mol
InChI Key: HGMIBEJGDWVTII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-thienyl)-5-(2-thienylmethyl)-1,2,4-oxadiazole is a heterocyclic compound that contains both thiophene and oxadiazole rings

Properties

IUPAC Name

3-thiophen-2-yl-5-(thiophen-2-ylmethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2OS2/c1-3-8(15-5-1)7-10-12-11(13-14-10)9-4-2-6-16-9/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGMIBEJGDWVTII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC2=NC(=NO2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-thienyl)-5-(2-thienylmethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-thiophenecarboxylic acid hydrazide with 2-thiophenecarboxaldehyde under acidic conditions to form the oxadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or polyphosphoric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-thienyl)-5-(2-thienylmethyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under controlled conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

3-(2-thienyl)-5-(2-thienylmethyl)-1,2,4-oxadiazole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 3-(2-thienyl)-5-(2-thienylmethyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the oxadiazole ring can enhance its binding affinity to certain targets, while the thiophene rings may contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    3-(2-thienyl)-1,2,4-oxadiazole: Lacks the additional thiophene ring, which may affect its reactivity and applications.

    5-(2-thienylmethyl)-1,2,4-oxadiazole: Similar structure but with different substitution patterns, leading to variations in chemical and biological properties.

Uniqueness

3-(2-thienyl)-5-(2-thienylmethyl)-1,2,4-oxadiazole is unique due to the presence of both thiophene and oxadiazole rings, which confer distinct electronic and steric properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

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